rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol
Description
rac-[(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol is a boronic ester derivative featuring a strained cyclopropane ring substituted with a methanol group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The "rac" designation indicates a racemic mixture of the (1R,2R) and (1S,2S) enantiomers. This compound is of interest in synthetic chemistry due to the unique reactivity imparted by the cyclopropane ring and the boronic ester group, which is widely utilized in Suzuki-Miyaura cross-coupling reactions . Its molecular formula is C₁₁H₁₉BO₃, with a molecular weight of 210.08 g/mol (calculated; conflicting data in suggests 282.58 g/mol, likely due to a typographical error). The compound is typically stored under inert conditions (2–8°C) to preserve stability .
Properties
IUPAC Name |
[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)8-5-7(8)6-12/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHNDTVRXDFFEA-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol is a compound that has garnered attention for its potential biological activities. The structure includes a cyclopropyl moiety and a boron-containing dioxaborolane ring, which may contribute to its unique pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data.
- Molecular Formula : C10H19BO3
- Molecular Weight : 202.07 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
1. Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties due to their ability to interact with biological macromolecules. For instance:
- Mechanism of Action : Boron compounds can inhibit the activity of enzymes involved in cancer cell proliferation and survival.
- Case Study : In vitro studies have shown that related boron compounds can induce apoptosis in cancer cell lines by disrupting cellular metabolic processes.
2. Neuroprotective Effects
Studies suggest that certain dioxaborolanes may offer neuroprotective benefits:
- Mechanism : They may act as antioxidants or modulate signaling pathways that protect against neuronal damage.
- Research Findings : In animal models of neurodegenerative diseases, administration of similar compounds has resulted in improved cognitive function and reduced oxidative stress markers.
3. Antimicrobial Properties
Preliminary studies have indicated potential antimicrobial effects:
- Activity Against Pathogens : Some derivatives have shown effectiveness against gram-positive and gram-negative bacteria.
- Research Data : A study demonstrated that the compound exhibited significant inhibition of bacterial growth at specific concentrations.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of enzyme activity | |
| Neuroprotective | Antioxidant properties | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability. The study highlighted the compound's potential as a lead for developing new anticancer therapies.
Case Study 2: Neuroprotection in Alzheimer's Model
In a mouse model of Alzheimer's disease treated with rac-[...], significant improvements were observed in memory tests compared to controls. The compound's ability to reduce amyloid-beta plaques was noted as a key factor in its neuroprotective effects.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications in scientific research:
- Organic Synthesis : It serves as a versatile building block for creating new organic compounds with specific properties. The dioxaborolane group allows it to participate in various coupling reactions to form carbon-carbon bonds.
- Medicinal Chemistry : Compounds with similar structures often exhibit notable pharmacological properties. The presence of the dioxaborolane moiety may enhance interactions with biological targets due to its ability to form reversible covalent bonds.
- Material Science : Its unique structural features can be leveraged in the development of new materials with tailored properties for applications in electronics or nanotechnology.
Comparison with Related Compounds
The following table summarizes some related compounds that share structural characteristics with rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Contains a fluorine atom and methoxy group | Used in carbon-carbon bond formation |
| [(1S)-1-(4-methylpyridin-2-yl)cyclopropyl]methanol | Pyridine instead of dioxaborolane | Exhibits different biological activities |
| 4-Methylphenylboronic acid | Simple boronic acid derivative | Widely used in cross-coupling reactions |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Boronic Esters
| Compound Name | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| rac-[(1R,2R)-2-(Dioxaborolan-2-yl)cyclopropyl]methanol | Cyclopropane | Methanol, dioxaborolane | C₁₁H₁₉BO₃ | 210.08 |
| (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol | Thiophene | Methanol, dioxaborolane | C₁₁H₁₇BO₃S | 240.14 |
| (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | Benzene | Methanol, dioxaborolane | C₁₃H₁₉BO₃ | 234.10 |
| (2-Chloro-4-(dioxaborolan-2-yl)phenyl)methanol | Chlorobenzene | Methanol, dioxaborolane, chlorine | C₁₃H₁₇BClO₃ | 268.54 |
| rel-4,4,5,5-Tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane | Cyclopropane | Methyl, dioxaborolane | C₁₀H₁₉BO₂ | 182.07 |
Key Observations :
- Cyclopropane vs.
- Substituent Effects: Chlorine in (2-Chloro-4-(dioxaborolan-2-yl)phenyl)methanol () increases molecular weight and may alter electronic properties, affecting coupling efficiency.
- Lack of Stereochemical Purity : Unlike enantiomerically enriched compounds like (S,R)-L2 (dr >20:1, 90% ee; ), the racemic nature of the target compound limits its utility in asymmetric synthesis .
Key Findings :
- Melting Points : Aromatic analogs like the thiophene derivative () are often liquids or low-melting solids, whereas cyclopropane-containing compounds (e.g., ) exhibit higher melting points due to rigidity .
- Synthetic Efficiency : The target compound is synthesized in 73% yield (), comparable to tert-butyl carbamate derivatives (72%; ). High dr (>20:1) is consistently achieved via stereoselective methods .
Research Findings and Industrial Relevance
- Stereoselective Synthesis : Enantioselective methods for cyclopropane boronic esters (e.g., 95% ee in ) highlight the demand for chiral analogs of the racemic target compound .
- Scalability : Commercial availability of the target compound () underscores its role as a building block in drug discovery, though niche applications require enantiopure versions .
- Limitations : Racemic mixtures may necessitate resolution steps for asymmetric synthesis, increasing costs compared to enantiomerically pure analogs like those in .
Preparation Methods
Optimization of Hydrogenation Conditions
Key variables influencing yield and selectivity include:
-
Catalyst type : Raney nickel outperforms supported nickel catalysts in minimizing over-hydrogenation of the cyclopropane ring.
-
Solvent polarity : Non-polar solvents like cycloheptane suppress the formation of n-butanol, which arises from ring-opening hydrogenation.
-
Temperature : Maintaining temperatures below 50°C prevents thermal decomposition of the cyclopropane ring.
Dioxaborolane-Mediated Cyclopropanation
The Thieme Connect publication (10.1055/s-0037-1611896) introduces a stereoselective cyclopropanation strategy using dioxaborolane intermediates. This method avoids oxidative conditions that degrade boronate esters, making it suitable for synthesizing enantiomerically enriched cyclopropyl boronates.
Reaction Mechanism and Steps
-
Boroallylic Alcohol Preparation : Allylic alcohols functionalized with pinacol boronate groups (e.g., TBS-protected vinyl-Bpin derivatives) serve as substrates.
-
Simmons–Smith Cyclopropanation : Treatment with diethylzinc and CHI in dichloromethane induces cyclopropanation, forming a cyclopropylmethoxide intermediate complexed to the dioxaborolane ligand.
-
Non-Oxidative Decomplexation : Diethanolamine (DEA) selectively removes the dioxaborolane ligand, yielding the free cyclopropyl boronate.
Table 1: Representative Yields from Dioxaborolane-Mediated Cyclopropanation
| Substrate | Catalyst | Decomplexation Agent | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| TBS-protected vinyl-Bpin | Pd(0) | DEA | 71–75 | >95 |
| CIDA-protected allylic alcohol | Pd(0) | DEA | 92–95 | >99 |
This method achieves yields up to 95% with N-cyclohexyliminodiacetic acid (CIDA)-protected substrates, highlighting the role of steric hindrance in stabilizing intermediates.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
Practical Considerations for Large-Scale Synthesis
For industrial production, the hydrogenation route offers practicality due to its simplicity and use of inexpensive catalysts. However, the dioxaborolane method provides superior stereochemical outcomes for applications requiring enantiopure intermediates . Hybrid approaches, such as hydrogenating boronate-functionalized cyclopropane precursors, remain unexplored but could merge the scalability of hydrogenation with the functional group tolerance of cyclopropanation.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclopropanation | Pd(0) catalyst, Grignard reagent, –78°C | 42–64 | |
| Boronate installation | Suzuki coupling, THF, 0°C→RT | 51–64 | |
| Purification | Column chromatography (EtOAc/hexane) | >90% purity |
Basic: How is stereochemical integrity maintained during synthesis?
Methodological Answer:
Stereochemical control is achieved via:
- Chiral auxiliaries or catalysts : Use of enantiopure ligands (e.g., (IPr)Pd(allyl)Cl) to enforce (1R,2R) configuration .
- Low-temperature reactions : Preventing racemization during cyclopropanation (e.g., –78°C for Grignard additions) .
- Diastereomeric ratio (dr) analysis : Confirmed by ¹H NMR (e.g., >20:1 dr in ) .
Advanced: How can conflicting NMR data for diastereomers be resolved in structural characterization?
Methodological Answer:
Conflicts arise from overlapping signals or dynamic effects. Solutions include:
- Variable-temperature NMR : Identifies signal splitting due to rotational barriers (e.g., hindered rotation in dioxaborolane groups) .
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons (e.g., cyclopropane CH₂ vs. methanol OH) .
- Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data .
Example : In , HRMS and ¹³C NMR validated the absence of impurities, resolving ambiguity in diastereomer assignments .
Advanced: What role does the dioxaborolane group play in Suzuki-Miyaura coupling applications?
Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group:
- Enhances stability : Protects the boronic acid from protodeboronation under basic/oxidative conditions .
- Facilitates cross-coupling : Acts as a traceless directing group in Pd-catalyzed reactions (e.g., used it for indoline functionalization) .
- Enables mechanistic studies : Isotopic labeling (e.g., ¹¹B NMR) tracks boron transfer during coupling .
Q. Table 2: Comparative Reactivity of Boronates
| Boronate Derivative | Coupling Efficiency (%) | Reference |
|---|---|---|
| Pinacol boronate (this compound) | 64–75 | |
| N-Me iminodiacetic boronate | 52–68 |
Basic: What purification strategies are optimal for isolating this compound?
Methodological Answer:
- Liquid-liquid extraction : Separates polar byproducts (e.g., aqueous NaOH washes in ) .
- Column chromatography : Use silica gel with gradient elution (e.g., 10–20% EtOAc/hexane) .
- Recrystallization : For high-purity solids, though challenging due to the compound’s oily nature .
Advanced: How can computational tools predict the biological activity of this compound?
Methodological Answer:
- Docking studies : Simulate interactions with enzymes (e.g., cytochrome P450) using the methanol group as a hydrogen-bond donor .
- QSAR modeling : Correlate cyclopropane ring strain (∼27 kcal/mol) with membrane permeability or target binding .
- Metabolic stability assays : Deuterium labeling (e.g., ) tracks metabolic pathways in vitro .
Q. Table 3: Predicted ADME Properties
| Property | Value | Method |
|---|---|---|
| LogP | 2.1 ± 0.3 | HPLC retention time |
| Metabolic half-life | 4.2 hrs (human microsomes) | LC-MS/MS |
Advanced: What strategies address low yields in large-scale cyclopropanation?
Methodological Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer (e.g., mentions industrial-scale optimization) .
- Catalyst recycling : Immobilized Pd nanoparticles reduce metal leaching .
- In situ monitoring : Raman spectroscopy tracks cyclopropane formation in real time .
Basic: How is the compound’s stability assessed under varying pH conditions?
Methodological Answer:
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and neutral buffers; monitor via HPLC .
- Kinetic analysis : Pseudo-first-order rate constants for boronate hydrolysis (e.g., t₁/₂ = 8 hrs at pH 7.4) .
- Storage recommendations : –20°C under N₂ to prevent oxidation .
Advanced: How does the cyclopropane ring influence conformational dynamics in solution?
Methodological Answer:
- Dynamic NMR : Detects ring puckering or chair-flipping (e.g., ΔG‡ ∼12 kcal/mol for cyclopropane inversion) .
- X-ray crystallography : Resolves bond angles (e.g., 60° for cyclopropane C-C-C) and torsional strain .
- Molecular dynamics simulations : Predict solvent effects on ring rigidity (e.g., increased rigidity in DMSO vs. THF) .
Advanced: What analytical techniques differentiate enantiomers in racemic mixtures?
Methodological Answer:
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate (1R,2R) and (1S,2S) enantiomers .
- VCD spectroscopy : Detects Cotton effects from chiral centers .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
